molecular formula C11H8BrClN2O3 B11432193 N-(5-bromo-2-hydroxyphenyl)-4-chloro-3-methyl-1,2-oxazole-5-carboxamide

N-(5-bromo-2-hydroxyphenyl)-4-chloro-3-methyl-1,2-oxazole-5-carboxamide

Cat. No.: B11432193
M. Wt: 331.55 g/mol
InChI Key: TZSBOACDWANEDX-UHFFFAOYSA-N
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Description

N-(5-bromo-2-hydroxyphenyl)-4-chloro-3-methyl-1,2-oxazole-5-carboxamide: is a complex organic compound that features a unique combination of functional groups, including a brominated phenol, a chlorinated oxazole, and a carboxamide

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(5-bromo-2-hydroxyphenyl)-4-chloro-3-methyl-1,2-oxazole-5-carboxamide typically involves multi-step organic reactions. One common route includes the bromination of 2-hydroxyacetophenone to form 5-bromo-2-hydroxyacetophenone. This intermediate is then subjected to a cyclization reaction with 4-chloro-3-methyl-1,2-oxazole-5-carboxylic acid under acidic conditions to form the desired oxazole ring .

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperatures, and solvent systems that favor the desired reaction pathways. The use of continuous flow reactors and automated synthesis platforms can further enhance the scalability and efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: N-(5-bromo-2-hydroxyphenyl)-4-chloro-3-methyl-1,2-oxazole-5-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of N-(5-bromo-2-hydroxyphenyl)-4-chloro-3-methyl-1,2-oxazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The brominated phenol and chlorinated oxazole moieties contribute to its binding affinity and specificity. The compound may inhibit enzyme activity or modulate receptor function through competitive or allosteric mechanisms .

Comparison with Similar Compounds

Uniqueness: N-(5-bromo-2-hydroxyphenyl)-4-chloro-3-methyl-1,2-oxazole-5-carboxamide stands out due to its combined functional groups, which provide a unique set of chemical and biological properties. This makes it a valuable compound for diverse applications in research and industry .

Properties

Molecular Formula

C11H8BrClN2O3

Molecular Weight

331.55 g/mol

IUPAC Name

N-(5-bromo-2-hydroxyphenyl)-4-chloro-3-methyl-1,2-oxazole-5-carboxamide

InChI

InChI=1S/C11H8BrClN2O3/c1-5-9(13)10(18-15-5)11(17)14-7-4-6(12)2-3-8(7)16/h2-4,16H,1H3,(H,14,17)

InChI Key

TZSBOACDWANEDX-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC(=C1Cl)C(=O)NC2=C(C=CC(=C2)Br)O

Origin of Product

United States

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